molecular formula C10H11Cl2NO B020639 1,3-Dichloro-propan-2-one O-benzyl-oxime CAS No. 188125-86-2

1,3-Dichloro-propan-2-one O-benzyl-oxime

Cat. No.: B020639
CAS No.: 188125-86-2
M. Wt: 232.1 g/mol
InChI Key: FBIHQCYFKGDZEM-UHFFFAOYSA-N
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Description

1,3-Dichloro-propan-2-one O-benzyl-oxime is a chemical compound with the molecular formula C10H11Cl2NO and a molecular weight of 232.11. It is primarily used in biochemical research, particularly in the field of proteomics .

Scientific Research Applications

1,3-Dichloro-propan-2-one O-benzyl-oxime is used extensively in scientific research, particularly in:

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dichloro-propan-2-one O-benzyl-oxime can be synthesized through the reaction of 1,3-dichloro-propan-2-one with benzyl hydroxylamine. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction medium can be an organic solvent like dichloromethane or chloroform .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-propan-2-one O-benzyl-oxime undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles.

    Oxidation and Reduction Reactions: The oxime group can be involved in redox reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used.

Major Products

    Substitution Reactions: Products include derivatives where chlorine atoms are replaced by other functional groups.

    Oxidation and Reduction Reactions: Products include various oxime derivatives and reduced forms.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-propan-2-one O-benzyl-oxime involves its interaction with nucleophiles and its ability to undergo redox reactions. The molecular targets and pathways depend on the specific application, such as its role in modifying proteins in proteomics research .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dichloro-propan-2-one: Lacks the oxime group, making it less versatile in certain reactions.

    Benzyl Hydroxylamine: Lacks the dichloro-propanone moiety, limiting its reactivity in substitution reactions.

Uniqueness

1,3-Dichloro-propan-2-one O-benzyl-oxime is unique due to its combination of dichloro-propanone and oxime functionalities, allowing it to participate in a wide range of chemical reactions and making it valuable in various research applications .

Properties

IUPAC Name

1,3-dichloro-N-phenylmethoxypropan-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO/c11-6-10(7-12)13-14-8-9-4-2-1-3-5-9/h1-5H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBIHQCYFKGDZEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CON=C(CCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10442477
Record name 1,3-DICHLORO-PROPAN-2-ONE O-BENZYL-OXIME
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188125-86-2
Record name 1,3-DICHLORO-PROPAN-2-ONE O-BENZYL-OXIME
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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